molecular formula C12H16ClNO B141133 2-butylbenzofuran-5-amine Hydrochloride CAS No. 526196-90-7

2-butylbenzofuran-5-amine Hydrochloride

Cat. No. B141133
M. Wt: 225.71 g/mol
InChI Key: IPNAECRFGLADHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest in several papers. For instance, the synthesis of amino derivatives of benzofuran is explored through the cyclo-dehydration of nitrophenoxybutanones and subsequent reduction to yield aminobenzofurans . Another paper describes the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical aryl radical cyclization-carboxylation sequence . Additionally, the synthesis of 2-benzofuranmethamines is achieved via cyclization reactions of propargyl amines, followed by a rearrangement to form 2-substituted benzofuran derivatives . These methods could potentially be adapted for the synthesis of 2-butylbenzofuran-5-amine Hydrochloride.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The position of the amine group on the benzofuran ring can significantly influence the chemical and biological properties of the compound. In the case of 2-butylbenzofuran-5-amine, the amine group is located at the 5-position of the benzofuran ring, which could be synthesized following similar methods as those described for other aminobenzofurans .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The papers describe reactions such as cyclization , rearrangement , and the formation of novel compounds through click chemistry . The specific chemical reactions that 2-butylbenzofuran-5-amine Hydrochloride would undergo are not detailed in the provided papers, but it can be inferred that it would participate in reactions typical of amines and benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific information on the properties of 2-butylbenzofuran-5-amine Hydrochloride. However, general properties such as solubility, melting point, and reactivity can be influenced by the presence of the butyl group and the amine functionality .

Scientific Research Applications

Environmental Impact and Fate of Similar Compounds

Studies have explored the occurrence, fate, and behavior of various compounds in aquatic environments, highlighting their widespread presence due to industrial and consumer product usage. For instance, parabens, which share a common theme of environmental persistence and potential endocrine-disrupting effects with many heterocyclic compounds, have been extensively studied for their behavior and degradation in water bodies. Research indicates that despite wastewater treatment processes, such compounds remain detectable in effluents and can accumulate in aquatic ecosystems, raising concerns about their long-term environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].

Biochemical Reactivity and Potential Applications

The reactivity of saturated C-H bonds with metalloporphyrin catalysts provides insights into the potential chemical applications of heterocyclic compounds. Studies have shown that metalloporphyrins can catalyze the functionalization of C-H bonds, including hydroxylation, amination, and carbenoid insertion, pointing towards potential synthetic applications in organic chemistry and drug development (Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]. Such research indicates that compounds like 2-butylbenzofuran-5-amine Hydrochloride could have applications in facilitating or undergoing chemical transformations that are crucial for synthesizing new molecules.

Antioxidant Properties and Chemical Synthesis

Research into the synthesis and antioxidant evaluation of various organic compounds, including isoxazolone derivatives, suggests potential pharmaceutical and therapeutic applications. These studies focus on developing novel synthetic routes and evaluating the biological activity of synthesized compounds, which can offer insights into designing molecules with enhanced biological or chemical properties (Laroum, Boulcina, Bensouici, & Debache, 2019)[https://consensus.app/papers/facile-synthesis-antioxidant-evaluation-laroum/34ba9d6436db5f74a389daf5ebb6a2b5/?utm_source=chatgpt].

Toxicity and Environmental Health

The literature review on the health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans underscores the critical need for understanding the toxicity and environmental health implications of chemical compounds. Similar to 2-butylbenzofuran-5-amine Hydrochloride, understanding the toxicological profile of these compounds is essential for assessing risks and formulating regulatory policies (Mennear & Lee, 1994)[https://consensus.app/papers/polybrominated-dibenzopdioxins-dibenzofurans-mennear/603b1c3a41475517b24cba73ba0ebfc6/?utm_source=chatgpt].

Safety And Hazards

Safety data sheets for 2-butylbenzofuran-5-amine hydrochloride indicate that it is intended for research use only . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

Benzofuran derivatives, including 2-butylbenzofuran-5-amine hydrochloride, have been studied for their potential biological activities . Future research may focus on further exploring these activities and developing new therapeutic agents based on the benzofuran scaffold .

properties

IUPAC Name

2-butyl-1-benzofuran-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNAECRFGLADHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431067
Record name 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butylbenzofuran-5-amine Hydrochloride

CAS RN

526196-90-7
Record name 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-(2-butyl-5-benzofuranyl)acetamide [10a] (1.16 g, 5.0 mmol) and 15% hydrochloric acid (10 mL) was stirred overnight under reflux conditions and 2 hours at 0-5° C. The precipitated crystals were filtered off, washed on the filter with cold water and ethyl acetate and dried under reduced pressure at 50° C. (water bath) to a constant weight to give 1.00 g (88.6%) of 2-butyl-5-benzofuranamine hydrochloride [12a] as off-white crystalls with mp 189-192° C. (with decomposition).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium bicarbonate (3.36 g, 40.0 mmol) was added in several portions to a stirred boiling mixture of N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide [6a] (13.13 g, 40.0 mmol) and methanol (30 mL). The mixture was stirred under reflux conditions for 2 hour. Sodium borohydride (1.51 g, 40.0 mmol) was added in several portions to the mixture at 0-5° C. (ice/water bath). The mixture was stirred for 30 min at the same temperature and 15% hydrochloric acid (100 mL) was added. The solution was stirred for 4 hours under reflux conditions and for 1 hour at 0-5° C. (ice/water bath). The precipitated crystals were filtered off, washed on the filter with water (20 mL) and ethyl acetate (20 mL) and dried to give 7.62 g (84.5% yield from 3 steps) of 2-butyl-5-benzofuranamine hydrochloride [12a] as off-white crystals with mp 190-193° C. (dec.).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide
Quantity
13.13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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